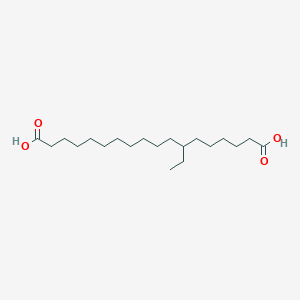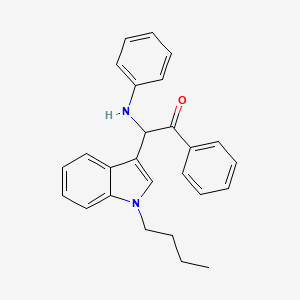
2-Anilino-2-(1-butyl-1H-indol-3-yl)-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anilino-2-(1-butyl-1H-indol-3-yl)-1-phenylethan-1-one is a complex organic compound that features an indole ring, an aniline group, and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-2-(1-butyl-1H-indol-3-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions.
Formation of the Aniline Group: The aniline group can be introduced through nitration followed by reduction.
Coupling Reactions: The final step involves coupling the indole derivative with the aniline derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or indole moieties.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield amines.
科学研究应用
2-Anilino-2-(1-butyl-1H-indol-3-yl)-1-phenylethan-1-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and aniline groups can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 2-Anilino-2-(1-methyl-1H-indol-3-yl)-1-phenylethan-1-one
- 2-Anilino-2-(1-ethyl-1H-indol-3-yl)-1-phenylethan-1-one
Uniqueness
The uniqueness of 2-Anilino-2-(1-butyl-1H-indol-3-yl)-1-phenylethan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group, in particular, may affect its lipophilicity and membrane permeability.
属性
CAS 编号 |
73410-73-8 |
|---|---|
分子式 |
C26H26N2O |
分子量 |
382.5 g/mol |
IUPAC 名称 |
2-anilino-2-(1-butylindol-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C26H26N2O/c1-2-3-18-28-19-23(22-16-10-11-17-24(22)28)25(27-21-14-8-5-9-15-21)26(29)20-12-6-4-7-13-20/h4-17,19,25,27H,2-3,18H2,1H3 |
InChI 键 |
KMSKKRBZDXYQJV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(C(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




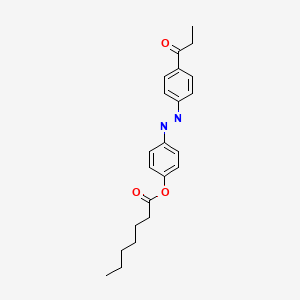
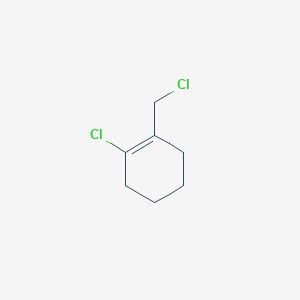


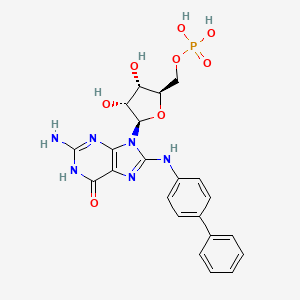
![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
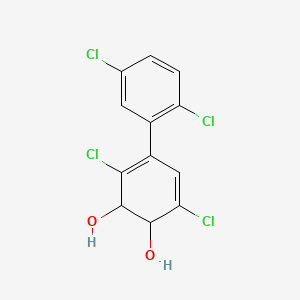
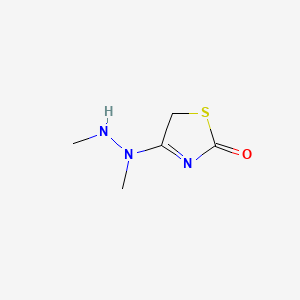
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
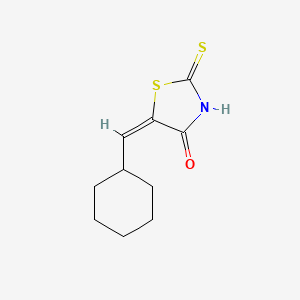
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
